4-(Benzyloxy)-2-fluorophenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-4-phenylmethoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c14-12-8-11(6-7-13(12)15)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRUTERQSYYYFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84352-10-3 | |
| Record name | 4-(benzyloxy)-2-fluorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 4 Benzyloxy 2 Fluorophenol and Its Precursors
Strategies for Introducing the Benzyloxy Moiety
The formation of the ether linkage to introduce the benzyloxy group is a critical step in the synthesis of 4-(benzyloxy)-2-fluorophenol. Both classical and modern catalytic methods are employed to achieve this transformation efficiently.
Williamson Ether Synthesis Approaches from Hydroxyaromatic Precursors
The Williamson ether synthesis, a long-established and reliable method for forming ethers, is a primary route for the synthesis of 4-benzyloxyphenol, a key precursor to the target molecule. This reaction involves the O-alkylation of a phenoxide with an alkyl halide. In the context of 4-benzyloxyphenol synthesis, hydroquinone (B1673460) is a common starting material.
A notable challenge in the mono-benzylation of hydroquinone is the formation of the undesired diether byproduct, 1,4-bis(benzyloxy)benzene. To achieve high selectivity for the mono-benzylated product, precise control of reaction conditions is crucial. One patented method describes the reaction of hydroquinone with benzyl (B1604629) chloride in methanol (B129727). The key to high selectivity in this process is the complete dissolution of the hydroquinone and benzyl chloride in methanol before the addition of a base, such as sodium hydroxide (B78521). This approach has been shown to yield pure white 4-benzyloxyphenol with high yield and selectivity, effectively suppressing the formation of colored impurities and the diether byproduct. The reaction is typically carried out at a temperature of 65-75°C. nih.gov
Another approach involves the use of a base like potassium carbonate in a polar aprotic solvent such as acetone (B3395972) or dimethylformamide (DMF). However, these methods have been reported to result in lower yields of the desired 4-benzyloxyphenol, often in the range of 10-15 mol%. google.com The choice of base and solvent system significantly impacts the reaction's efficiency and selectivity.
| Reactants | Base | Solvent | Temperature (°C) | Yield of 4-benzyloxyphenol | Reference |
| Hydroquinone, Benzyl chloride | Sodium hydroxide | Methanol | 67-69 | High | nih.gov |
| Hydroquinone, Benzyl bromide | Potassium ethoxide | Ethanol | Not specified | Low selectivity | nih.gov |
| Hydroquinone, Benzyl chloride | Potassium carbonate | Acetone | Not specified | 10-15 mol% | google.com |
| Hydroquinone, Benzyl chloride | Anion exchange resin | Ethanol | Not specified | 10-15 mol% | google.com |
Palladium-Catalyzed Etherification Routes
Palladium-catalyzed reactions have emerged as powerful tools for the formation of C-O bonds, offering an alternative to the classical Williamson ether synthesis. These methods can provide access to aryl benzyl ethers under neutral conditions, avoiding the need for strong bases.
One such approach involves the palladium-catalyzed decarboxylative etherification of aryl benzyl carbonates. A catalyst system comprising Pd(η3-C3H5)Cp and the ligand DPEphos can efficiently convert these substrates into the corresponding benzyl-protected phenols. nih.govorganic-chemistry.orgresearchgate.net This reaction proceeds under neutral conditions and offers a high degree of functional group tolerance.
Alternatively, the direct nucleophilic substitution of benzyl methyl carbonates with phenols can be achieved in the presence of a palladium catalyst. nih.govorganic-chemistry.org This method also provides aryl benzyl ethers in good yields and is selective for phenols over alkyl alcohols.
While direct palladium-catalyzed benzylation of 2-fluorophenol (B130384) to form a precursor for this compound is not extensively documented, the existing methodologies for palladium-catalyzed O-benzylation of phenols suggest a viable synthetic route. These reactions typically involve the cross-coupling of a phenol (B47542) with a benzylating agent, such as a benzyl halide or carbonate, in the presence of a palladium catalyst and a suitable ligand. nih.govorganic-chemistry.org
Fluorination Strategies for Phenolic Compounds
The introduction of a fluorine atom onto a phenolic ring, particularly at a specific position, requires specialized fluorination reagents and strategies. For the synthesis of this compound, ortho-fluorination of a 4-benzyloxyphenol precursor is the key transformation.
Directed Ortho-Fluorination Methods for Phenol Derivatives
Directed ortho-fluorination is a powerful strategy for the site-selective introduction of fluorine atoms onto an aromatic ring. This method utilizes a directing group to position the fluorinating agent at the desired ortho-position. For phenol derivatives, the hydroxyl group itself can act as a directing group, although its directing effect can sometimes lead to a mixture of ortho and para products.
To enhance regioselectivity, a removable directing group can be installed on the phenolic oxygen. For instance, a 2-pyridyloxy group has been successfully employed as an auxiliary for the facile and site-selective C-H bond fluorination of phenols. acs.org This strategy allows for the late-stage fluorination of complex molecules.
Electrophilic fluorinating agents such as Selectfluor® (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI) are commonly used in these reactions. The choice of fluorinating agent and reaction conditions can significantly influence the regioselectivity and yield of the fluorinated product. mdpi.com While direct ortho-fluorination of 4-benzyloxyphenol is not widely reported, the principles of directed C-H fluorination of phenol derivatives suggest that this approach is a feasible route to this compound. The benzyloxy group at the para position is an ortho-, para-director in electrophilic aromatic substitution, which would favor fluorination at the 2- and 6-positions. masterorganicchemistry.com
| Substrate Type | Directing Group | Fluorinating Agent | Key Features | Reference |
| Phenols | 2-Pyridyloxy | Not specified | Removable directing group for site-selective ortho-fluorination. | acs.org |
| Phenol Derivatives | Hydroxyl | Selectfluor®, NFSI | Can lead to mixtures of ortho and para products. | mdpi.com |
| α-Phenoxyacetic acids | Carboxylic acid | Not specified | Pd(II)-catalyzed ortho-C-H olefination, demonstrating distal directing group capability. | nih.gov |
Nucleophilic Aromatic Substitution (SNAr) Pathways for Fluorine Introduction
Nucleophilic aromatic substitution (SNAr) offers an alternative pathway for introducing a fluorine atom onto an aromatic ring. This reaction typically involves the displacement of a leaving group, such as a halide or a nitro group, by a nucleophilic fluoride (B91410) source. A key requirement for a successful SNAr reaction is the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. These groups activate the aromatic ring towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex. researchgate.net
In the case of synthesizing this compound via an SNAr reaction, a precursor such as 2-chloro-4-benzyloxyphenol or 2-nitro-4-benzyloxyphenol would be required. However, the benzyloxy group is an electron-donating group, which deactivates the ring towards nucleophilic attack, making the SNAr reaction challenging.
Recent advancements have shown that SNAr reactions can be performed on electron-rich halophenols through a homolysis-enabled electronic activation strategy. This method utilizes the generation of a phenoxyl radical, which acts as a powerful electron-withdrawing group, thereby facilitating the nucleophilic substitution of a halide. nih.govosti.gov This innovative approach could potentially be applied to the synthesis of this compound from a suitable 2-halo-4-benzyloxyphenol precursor.
The reactivity of the leaving group in SNAr reactions follows the order F > Cl > Br > I, which is counterintuitive to the trend of leaving group ability in SN1 and SN2 reactions. This is because the rate-determining step in SNAr is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine that polarizes the C-F bond. youtube.com
Radiosynthetic Fluorination for Labeled Analogues (e.g., ¹⁸F)
The synthesis of ¹⁸F-labeled analogues of this compound is of significant interest for positron emission tomography (PET) imaging. The short half-life of fluorine-18 (B77423) (109.7 minutes) necessitates rapid and efficient radiolabeling methods.
Nucleophilic substitution with [¹⁸F]fluoride is the most common method for introducing ¹⁸F into aromatic rings. For the synthesis of [¹⁸F]-4-(benzyloxy)-2-fluorophenol, a suitable precursor bearing a good leaving group at the 2-position of the 4-benzyloxyphenol scaffold would be required.
A relevant example is the radiosynthesis of ¹⁸F- and ¹²⁵I-labeled benzyloxybenzene derivatives for PET/SPECT imaging of β-amyloid plaques. In this study, the ¹⁸F-labeling was achieved through nucleophilic substitution of a tosylate precursor with [¹⁸F]fluoride, affording the desired radiotracers in moderate radiochemical yields of 24-37%. nih.gov This approach demonstrates the feasibility of labeling benzyloxy-substituted aromatic compounds with ¹⁸F.
The development of efficient ¹⁸F-labeling of biomolecules is an active area of research, with various strategies being explored, including the use of prosthetic groups and click chemistry to facilitate the rapid incorporation of ¹⁸F under mild conditions. nih.gov These advanced methods could potentially be adapted for the synthesis of [¹⁸F]-4-(benzyloxy)-2-fluorophenol.
| Precursor Type | Labeling Method | Radiochemical Yield | Key Features | Reference |
| Tosylate-derivatized benzyloxybenzene | Nucleophilic substitution with [¹⁸F]fluoride | 24-37% | For PET/SPECT imaging of β-amyloid plaques. | nih.gov |
| Azido-folate precursor | ¹⁸F-click chemistry | 8.7% (overall) | Two-step radiosynthesis for PET imaging. | nih.gov |
| Sultone precursor | Ring-opening with [¹⁸F]fluoride | 29-35% (decay-corrected) | Synthesis of a hydrophilic ¹⁸F-fluorosulfotetrazine for pre-targeting applications. | researchgate.netmdpi.com |
Microflow Synthesis Techniques for Fluoroarenes
The introduction of fluorine atoms into aromatic rings is a critical step in the synthesis of many pharmaceuticals and agrochemicals. Microflow synthesis has emerged as a powerful tool for these transformations, offering significant advantages over traditional batch processes. beilstein-journals.orgelveflow.com The large surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, enabling precise control over reaction parameters such as temperature, pressure, and residence time. beilstein-journals.orgelveflow.com This level of control is particularly beneficial for highly exothermic or rapid reactions, often leading to improved yields, higher selectivity, and minimized formation of byproducts. beilstein-journals.orgelveflow.com
One of the key advantages of microflow technology is the enhanced safety when handling hazardous reagents commonly used in fluorination chemistry, such as elemental fluorine or diethylaminosulfur trifluoride (DAST). beilstein-journals.org For instance, direct fluorination of aromatic compounds, which can be challenging to control in batch reactors, has been shown to proceed cleanly in microreactor systems. beilstein-journals.org The small reaction volumes inherent to microflow setups mitigate the risks associated with potential runaway reactions. elveflow.com
Furthermore, microflow systems facilitate the generation and immediate use of unstable intermediates. The short residence times possible in a microreactor allow for the in-situ formation and subsequent reaction of reactive species before they have a chance to decompose. beilstein-journals.org This capability has been exploited in the synthesis of fluoroarenes from aryllithium precursors, which are reacted with electrophilic fluorinating agents. beilstein-journals.org The precise control over stoichiometry and temperature in these systems leads to high yields and functional group tolerance. The ease of scalability, often achieved by running multiple microreactors in parallel, makes this technology attractive for both laboratory-scale synthesis and industrial production. beilstein-journals.org
Multi-Step Synthesis of this compound Precursors and Analogues
The construction of the this compound scaffold often involves a multi-step sequence, starting from readily available materials. Each step requires careful optimization to ensure high yields and purity of the desired intermediates.
A common strategy for introducing the benzyloxy group involves the Williamson ether synthesis. For example, 1-benzyloxy-4-nitrobenzene can be synthesized in high yield from the reaction of 4-nitrophenol (B140041) with benzyl bromide. researchgate.net This intermediate is valuable for the synthesis of various biologically active compounds. researchgate.net While this specific example is not halogenated, the principle can be extended to halogenated nitrophenols. Nitrobenzene compounds are widely used as intermediates in organic synthesis. google.com The synthesis of halogenated benzyloxy-nitrobenzene intermediates would typically involve either the benzylation of a halogenated nitrophenol or the nitration of a halogenated benzyloxybenzene. The choice of route depends on the availability of starting materials and the directing effects of the substituents on the aromatic ring.
| Starting Material 1 | Starting Material 2 | Product | Notes |
| 4-Nitrophenol | Benzyl bromide | 1-Benzyloxy-4-nitrobenzene | High yield synthesis of a key intermediate. researchgate.net |
| Halogenated Nitrophenol | Benzyl Halide | Halogenated Benzyloxy-nitrobenzene | A potential route to necessary precursors. |
| Halogenated Benzyloxybenzene | Nitrating Agent | Halogenated Benzyloxy-nitrobenzene | An alternative route, regioselectivity is key. |
Substituted benzyloxy-ethanones and their corresponding chalcones are versatile intermediates in organic synthesis. Chalcones, characterized by an α,β-unsaturated ketone core flanked by two aromatic rings, are often synthesized via the Claisen-Schmidt condensation. nih.govuniv-ovidius.ronih.gov This reaction typically involves the base-catalyzed condensation of a substituted acetophenone (B1666503) with an aromatic aldehyde. nih.govuniv-ovidius.ronih.gov
In the context of this compound synthesis, a key intermediate could be a chalcone (B49325) derived from a benzyloxy-substituted benzaldehyde (B42025) and a suitably substituted acetophenone. For instance, various benzyloxy chalcones have been synthesized by reacting substituted acetophenones with para- or ortho-substituted benzyloxy benzaldehydes in the presence of a base like potassium hydroxide in ethanol. nih.govuniv-ovidius.ro The resulting chalcones can then undergo further transformations, such as cyclization or functional group manipulation, to build more complex molecular architectures. The trans-configuration of the double bond in these chalcones is often confirmed by the large coupling constant (around 15 Hz) between the vinylic protons in their 1H NMR spectra. nih.gov
| Acetophenone Derivative | Benzaldehyde Derivative | Catalyst | Product |
| Substituted Acetophenones | para/ortho-substituted Benzyloxy Benzaldehyde | 40% KOH in Ethanol | Benzyloxy Chalcones nih.gov |
| Various Ketones | 4-(Benzyloxy)benzaldehyde | 10% NaOH in Ethanol | Benzyloxy-substituted Chalcone Analogs univ-ovidius.ro |
| 2-Acetyl Naphthalene | Substituted Benzaldehyde | KOH in Methanol | Naphthalene-based Chalcones nih.gov |
Diaryliodonium salts have emerged as highly effective precursors for the introduction of fluorine, including the radioactive isotope ¹⁸F for Positron Emission Tomography (PET), into aromatic rings. researchgate.netsemanticscholar.orgnih.gov These hypervalent iodine compounds facilitate nucleophilic fluorination reactions under mild conditions, often with high efficiency and selectivity. researchgate.netsemanticscholar.org
The synthesis of unsymmetrical diaryliodonium salts, where one aryl group is the target for fluorination and the other is a non-transferable "spectator" ligand, is crucial for directing the fluorination to the desired position. rsc.org Common spectator groups include electron-rich moieties like 2,4,6-trimethoxyphenyl or mesityl groups. rsc.org
Several methods exist for the preparation of these precursors. A versatile approach involves the reaction of an iodoarene with another arene in the presence of an oxidizing agent like m-chloroperoxybenzoic acid (mCPBA) and a strong acid such as triflic acid. nih.gov This method tolerates a wide range of functional groups on both aryl partners. nih.gov Another mild and widely used method is the reaction of arylstannanes or arylboronic acids with a hypervalent iodine reagent like [hydroxy(tosyloxy)iodo]benzene. semanticscholar.org The choice of counter-ion (e.g., triflate, tosylate, or tetrafluoroborate) can also influence the reactivity and handling properties of the iodonium (B1229267) salt. rsc.org
The mechanism of fluorination involves the initial formation of a diaryliodonium fluoride intermediate, followed by reductive elimination to yield the fluoroarene and an iodoarene byproduct. nih.gov For unsymmetrical salts, the fluoride typically attacks the more electron-deficient aromatic ring, although steric effects can also play a significant role. nih.govrsc.org
| Precursor 1 | Precursor 2 | Reagents | Product |
| Iodoarene | Arene | mCPBA, Triflic Acid | Unsymmetrical Diaryliodonium Salt nih.gov |
| Arylstannane or Arylboronic Acid | [Hydroxy(tosyloxy)iodo]arene | - | Unsymmetrical Diaryliodonium Salt semanticscholar.org |
| Activated Aromatic | Fluoroiodane Reagent | Triflic Acid | para-Substituted Diaryliodonium Salt rsc.org |
In multi-step syntheses involving phenols, the protection of the hydroxyl group is often a necessary strategy to prevent unwanted side reactions. acs.orgresearchgate.net The choice of a suitable protecting group is critical and depends on its stability to the reaction conditions in subsequent steps and the ease of its selective removal. highfine.com
For phenolic hydroxyl groups, ethers are a commonly employed class of protecting groups due to their general stability. highfine.comcem.com The benzyl (Bn) ether is a particularly useful protecting group as it is stable to a wide range of reaction conditions but can be readily cleaved by catalytic hydrogenolysis (e.g., using Pd/C and a hydrogen source). highfine.com This orthogonality allows for its removal without affecting other sensitive functional groups. The p-methoxybenzyl (PMB) ether is another option, which can be cleaved under oxidative conditions or with strong acids like trifluoroacetic acid (TFA). highfine.com
Silyl ethers, such as trimethylsilyl (B98337) (TMS), triethylsilyl (TES), and tert-butyldimethylsilyl (TBS), are also widely used for hydroxyl protection. highfine.com Their stability varies depending on the steric bulk of the substituents on the silicon atom, allowing for selective protection and deprotection. highfine.com For instance, TBS ethers are generally stable to a wider range of conditions than TMS ethers and are typically removed using a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF). highfine.com
The strategic application of these protection and deprotection steps is fundamental to the successful synthesis of complex molecules like this compound, ensuring that the phenolic hydroxyl group remains intact until the final desired stage of the synthesis.
| Protecting Group | Introduction Method | Cleavage Method | Key Features |
| Benzyl (Bn) | Williamson ether synthesis (e.g., BnBr, base) | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) highfine.com | Stable to many reagents, orthogonal to many other protecting groups. |
| p-Methoxybenzyl (PMB) | Similar to Benzyl | Oxidative cleavage or strong acid (e.g., TFA) highfine.com | Can be removed under conditions that do not affect benzyl groups. |
| tert-Butyldimethylsilyl (TBS) | TBSCl, base (e.g., imidazole) | Fluoride source (e.g., TBAF) or acid | More stable than TMS, widely used. highfine.com |
| Methoxyethoxymethyl (MEM) | MEMCl, base | Acidic conditions | Stable to a range of nucleophilic and basic conditions. |
Derivatization and Functionalization of this compound Scaffolds
Once the this compound core has been synthesized, it can be further modified to create a library of analogues for various applications. The presence of the phenolic hydroxyl group and the activated aromatic ring provides multiple sites for derivatization.
The hydroxyl group can be alkylated, acylated, or converted to other functional groups. For example, etherification with various alkyl halides can introduce different substituents at the phenolic oxygen. Esterification with acyl chlorides or carboxylic acids can yield a range of ester derivatives.
The aromatic ring itself is also amenable to further functionalization. Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, can introduce additional substituents onto the ring. The positions of these substitutions will be directed by the existing electron-donating benzyloxy and hydroxyl groups and the electron-withdrawing fluorine atom. For instance, in the derivatization of peptides containing 3-nitrotyrosine, the nitro group is first reduced to an amine, which is then reacted with a tagging reagent for fluorogenic derivatization and affinity enrichment. ku.edu This highlights how functional groups on an aromatic ring can be manipulated for further modification.
Furthermore, the benzyloxy group can be cleaved via hydrogenolysis to unmask the phenol at the 4-position, which can then be subjected to a different set of derivatization reactions. This strategy allows for differential functionalization of the two hydroxyl groups in the resulting hydroquinone derivative. The development of such derivatization strategies is crucial for exploring the structure-activity relationships of compounds based on the this compound scaffold.
Synthesis of Benzyloxy-fluorophenyl-substituted Heterocycles (e.g., Oxazines, Thiazines, Benzothiazoles)
The 4-(benzyloxy)-2-fluorophenyl moiety can be incorporated into various heterocyclic systems, leveraging established synthetic protocols.
Oxazines: The synthesis of 1,3-oxazine derivatives can be achieved through multi-component cyclocondensation reactions. ijrpr.com A common method involves the reaction of a phenol (such as this compound), an amine, and an aldehyde. ijrpr.com Another established route is the acid-catalyzed reaction between chalcones and urea (B33335). humanjournals.com For instance, a chalcone derived from a 4-(benzyloxy)-2-fluoroacetophenone precursor could be cyclized with urea or thiourea (B124793) to form the corresponding oxazine (B8389632) or thiazine (B8601807) ring. humanjournals.comamazonaws.com One-pot synthesis methods, sometimes under ultrasound irradiation for improved yields, have also been reported for creating functionalized benzoxazines. umpr.ac.id
Thiazines: Thiazines, which contain sulfur and nitrogen in a six-membered ring, can be synthesized from chalcone precursors by reacting them with thiourea in the presence of a base like sodium hydroxide. amazonaws.comjocpr.com This approach is adaptable for creating thiazines bearing the benzyloxy-fluorophenyl substituent. The synthesis of 1,3-thiazines was first reported via the treatment of mercaptoalcohols with nitriles in concentrated sulfuric acid. taylorandfrancis.com
Benzothiazoles: A prevalent method for synthesizing 2-substituted benzothiazoles is the condensation of 2-aminothiophenol (B119425) with aromatic aldehydes. nih.govekb.eg To incorporate the specific structure of interest, 4-(benzyloxy)-2-fluorobenzaldehyde (B1601438) would be reacted with 2-aminothiophenol. nih.govnih.gov This reaction typically proceeds via a nucleophilic attack of the aminothiophenol on the aldehyde's carbonyl group, followed by cyclization and oxidation to yield the final benzothiazole (B30560) product. ekb.eg Various catalysts, including ZnO nanoparticles and eco-friendly options like oxalic acid dihydrate:proline mixtures, have been employed to facilitate this condensation. ekb.eg
| Heterocycle | Key Precursors | Typical Reaction Conditions | Reference |
|---|---|---|---|
| Oxazine | This compound, Amine, Aldehyde | Three-component cyclocondensation | ijrpr.com |
| Thiazine | Chalcone derivative, Thiourea | Base (e.g., NaOH) in ethanol | amazonaws.comjocpr.com |
| Benzothiazole | 4-(Benzyloxy)-2-fluorobenzaldehyde, 2-Aminothiophenol | Condensation, often with catalyst (e.g., ZnO NPs), reflux in solvent | nih.govekb.eg |
Formation of Benzyloxy-fluorophenyl-containing Schiff Bases and Coordination Complexes
Schiff bases, or azomethines, are compounds containing a carbon-nitrogen double bond. They are typically formed through the condensation of a primary amine with an aldehyde or ketone. amazonaws.comwikipedia.orgtsijournals.com
The synthesis of a benzyloxy-fluorophenyl-containing Schiff base would involve reacting an aldehyde precursor, 4-(benzyloxy)-2-fluorobenzaldehyde, with a selected primary amine. amazonaws.comscispace.com The reaction involves a nucleophilic addition of the amine to the carbonyl group, forming a hemiaminal intermediate, which then dehydrates to yield the stable imine or Schiff base. wikipedia.org
These Schiff bases are versatile ligands capable of forming stable coordination complexes with various metal ions. wikipedia.orgmdpi.com The imine nitrogen is basic and can act as a donor atom. wikipedia.org If other donor atoms (like phenolic oxygen from a different precursor) are present in the ligand's structure, the Schiff base can act as a bi-, tri-, or tetradentate chelating agent. mdpi.comekb.egsbmu.ac.ir The coordination of these ligands to metal ions like Cu(II), Ni(II), Zn(II), Co(II), and others can lead to complexes with defined geometries, such as square-planar or tetrahedral. ekb.egsbmu.ac.ir
| Product Type | Key Reactants | Key Features | Reference |
|---|---|---|---|
| Schiff Base | 4-(Benzyloxy)-2-fluorobenzaldehyde, Primary Amine | Formation of an azomethine (-C=N-) group | amazonaws.comwikipedia.org |
| Coordination Complex | Schiff base ligand, Metal Salt (e.g., CuCl₂, NiCl₂) | Ligand coordinates to metal via N, O, or S donor atoms; forms stable complexes with defined geometries. | mdpi.comekb.egsbmu.ac.ir |
Regioselective Introduction of Additional Functionalities onto the Aromatic Ring
Directing the introduction of new functional groups to specific positions on the this compound ring is crucial for building molecular complexity. The existing hydroxyl, benzyloxy, and fluoro substituents influence the reactivity and regiochemistry of subsequent reactions.
The free phenolic hydroxyl group can act as a directing group for C-H functionalization, often favoring the ortho position. nih.govrsc.org However, advanced methods allow for diversification. A metal-free, highly regioselective oxidative arylation of fluorophenols has been described. nih.gov In this methodology, the position of the fluorine atom on the phenol ring controls the outcome of the arylation, leading to either 1,2- or 1,4-arylated quinone products. nih.gov Applying this to this compound, where the fluorine is ortho to the hydroxyl group, could allow for the regioselective introduction of an aryl group, likely at the C-5 or C-3 position relative to the benzyloxy group, depending on the specific reaction conditions and the directing influence of the substituents. This method offers a pathway to directly form new C-C bonds on the phenol scaffold without pre-functionalization. rsc.orgnih.gov
Development of Novel Linkers and Scaffolds for Complex Structures
The this compound structure serves as a valuable scaffold or starting point for constructing more elaborate molecules, including novel linkers for use in complex bioconjugates like antibody-drug conjugates (ADCs) or PROTACs. symeres.comrsc.org
Linkers: A linker covalently connects two or more molecular entities. symeres.com The physicochemical properties of the linker are critical to the function of the final conjugate molecule. symeres.com The this compound molecule possesses multiple potential points for modification: the phenolic hydroxyl group, and the activated aromatic ring. The hydroxyl group can serve as an attachment point, for example, through esterification or etherification. rsc.org The aromatic ring can be further functionalized (as described in 2.4.3) to provide a connection point for a carrier molecule. Linkers can be designed to be stable or cleavable under specific conditions (e.g., changes in pH or presence of certain enzymes). symeres.com
Chemical Reactivity and Mechanistic Investigations of 4 Benzyloxy 2 Fluorophenol Systems
Investigation of Nucleophilic Substitution Reactions Involving the Fluorine and Benzyloxy Groups
Nucleophilic aromatic substitution (SNAr) on haloarenes is typically a challenging transformation that requires either harsh reaction conditions or the presence of strong electron-withdrawing groups on the aromatic ring. ck12.org The reactivity of 4-(Benzyloxy)-2-fluorophenol in such reactions is significantly influenced by the electronic properties of its substituents.
The hydroxyl (-OH) and benzyloxy (-OCH₂C₆H₅) groups are both powerful electron-donating groups through resonance. They increase the electron density of the benzene (B151609) ring, making it less electrophilic and thus less susceptible to attack by nucleophiles. This deactivating effect is a significant barrier to the substitution of the fluorine atom. nih.gov Studies on related compounds have shown that para-benzyloxy groups can moderate the rate of nucleophilic substitution. nih.gov
Conversely, for a nucleophilic attack to occur on the benzyloxy group, it would involve the cleavage of the strong aryl C-O bond, which is generally unfavorable under standard nucleophilic substitution conditions. The partial double-bond character of the C-O bond, due to resonance with the aromatic ring, further strengthens this linkage.
The pathway of a potential nucleophilic substitution is governed by a combination of electronic and steric factors.
Electronic Effects:
Electron-Donating Groups: The hydroxyl and benzyloxy groups donate electron density into the ring, particularly at the ortho and para positions. This increased electron density creates electrostatic repulsion with incoming nucleophiles, hindering the SNAr mechanism which requires the formation of a negatively charged Meisenheimer complex intermediate. ck12.orglibretexts.org
Fluorine's Dual Role: The fluorine atom exhibits a dual electronic effect. It is strongly electron-withdrawing by induction due to its high electronegativity, which would typically favor nucleophilic attack by polarizing the C-F bond. However, it also acts as a weak electron-donating group through resonance. In the context of SNAr, the inductive withdrawal is generally insufficient to overcome the powerful deactivating effect of the hydroxyl and benzyloxy groups.
Steric Effects:
Steric Hindrance: The approach of a nucleophile to the carbon atom bearing the fluorine (C2) is sterically hindered by the adjacent hydroxyl group at C1. Similarly, the bulky benzyloxy group at C4 can influence the trajectory of nucleophilic attack, although its effect on the C2 position is less direct. Steric hindrance raises the activation energy of the transition state, slowing down the reaction rate. nih.govrsc.orgreddit.com
Due to these combined deactivating electronic effects and steric hindrance, direct nucleophilic substitution of the fluorine atom in this compound is generally not a favored reaction pathway under standard conditions.
Debenzylation and Deprotection Reaction Mechanisms
Catalytic hydrogenolysis is a widely used and efficient method for cleaving benzyl (B1604629) ethers. organic-chemistry.org The reaction typically involves treating the substrate with hydrogen gas (H₂) in the presence of a palladium catalyst, often supported on carbon (Pd/C). researchgate.netresearchgate.net
The mechanism proceeds via the following steps:
Adsorption: The aromatic rings of the substrate adsorb onto the surface of the palladium catalyst.
Oxidative Addition: The C-O bond of the benzyl ether undergoes oxidative addition to the palladium surface.
Hydrogenolysis: The adsorbed species reacts with hydrogen, leading to the cleavage of the C-O bond.
Product Formation: The reaction yields the deprotected phenol (B47542) (2-fluorohydroquinone in this case) and toluene (B28343) as a byproduct.
This method is generally clean and high-yielding. However, its compatibility can be limited by the presence of other reducible functional groups in the molecule, such as alkenes, alkynes, or nitro groups. organic-chemistry.org
Table 1: Conditions for Reductive Debenzylation
| Method | Reagent/Catalyst | Solvent | Conditions | Products |
| Catalytic Hydrogenolysis | H₂, Pd/C | Alcohols (e.g., Ethanol, Methanol) | Room temperature, atmospheric or elevated pressure | 2-Fluorohydroquinone, Toluene |
| Transfer Hydrogenolysis | 1,4-Cyclohexadiene, Pd/C | Ethanol | Reflux | 2-Fluorohydroquinone, Toluene, Benzene |
Oxidative methods provide an alternative to reductive debenzylation, which is particularly useful when sensitive functional groups preclude the use of hydrogenolysis. fu-berlin.de A common reagent for this transformation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). chemrxiv.orgorgsyn.org
The reaction mechanism is believed to proceed through a single-electron transfer (SET) pathway:
Complex Formation: The electron-rich benzyl ether forms a charge-transfer complex with the electron-deficient DDQ.
Hydrogen Atom Abstraction: This is followed by the rate-determining step, which involves the abstraction of a hydrogen atom from the benzylic carbon, forming a benzylic radical cation and reduced DDQ.
Intermediate Formation: The radical cation is trapped by water or another nucleophile present in the reaction mixture to form a hemiacetal intermediate.
Hydrolysis: The unstable hemiacetal readily hydrolyzes to yield the deprotected phenol, benzaldehyde (B42025), and regenerated DDQ (if used catalytically with a co-oxidant). organic-chemistry.org
Visible-light-mediated oxidative debenzylation using DDQ has emerged as a particularly mild and selective method. fu-berlin.dechemrxiv.org This technique allows for the cleavage of benzyl ethers in the presence of sensitive groups like azides and alkenes. chemrxiv.orgorgsyn.org Simple benzyl ethers have a high oxidation potential, making their cleavage more challenging than that of electron-rich analogues like p-methoxybenzyl (PMB) ethers. fu-berlin.de
Table 2: Reagents for Oxidative Debenzylation
| Reagent | Conditions | Byproducts | Notes |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Dichloromethane/Water, Room Temperature or with Visible Light Irradiation | Benzaldehyde | High selectivity; mild conditions, especially with photo-oxidation. chemrxiv.orgorgsyn.org |
| Ceric Ammonium Nitrate (CAN) | Acetonitrile/Water | Benzaldehyde | A strong single-electron oxidant. |
Cleavage of benzyl ethers can also be achieved under acidic conditions, although this method is generally limited to substrates that can withstand strong acids. organic-chemistry.org The mechanism typically involves protonation of the ether oxygen, followed by either an SN1 or SN2 pathway. Given the stability of the resulting benzyl cation, an SN1-type cleavage is plausible, yielding the phenol and the benzyl cation, which is then trapped by a nucleophile.
Base-catalyzed deprotection of simple benzyl ethers is not a common or facile process. The C-O bond is generally stable to basic conditions. Such reactions typically require specific structural features that are not present in this compound. redalyc.org
Electrophilic Aromatic Substitution Patterns and Regioselectivity
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. libretexts.org The regiochemical outcome of EAS on a substituted benzene ring is determined by the electronic properties of the substituents already present. libretexts.org In this compound, the ring is highly activated towards electrophilic attack due to the presence of two strong activating groups (-OH and -OBn) and one deactivating group (-F).
The directing effects of the substituents are as follows:
Hydroxyl (-OH): A strongly activating, ortho, para-directing group.
Benzyloxy (-OBn): A strongly activating, ortho, para-directing group.
Fluoro (-F): A deactivating, ortho, para-directing group.
The hydroxyl group is one of the most powerful activating groups and will exert the dominant influence on the position of substitution. The available positions for an incoming electrophile are C3, C5, and C6.
Analysis of directing vectors:
-OH group (at C1): Directs incoming electrophiles to the ortho position (C6) and the para position (C4, which is blocked).
-F group (at C2): Directs to the ortho position (C3) and the para position (C5).
-OBn group (at C4): Directs to the ortho positions (C3 and C5).
All three groups direct the incoming electrophile to positions C3, C5, and C6. The powerful activating nature of the hydroxyl and benzyloxy groups creates a highly nucleophilic aromatic ring. lkouniv.ac.in The precise regioselectivity will be a balance between the synergistic electronic directing effects and steric hindrance. Substitution is most likely to occur at positions C3 and C5, which are activated by two groups simultaneously. Position C6 is activated only by the hydroxyl group. Steric hindrance from the adjacent groups may influence the final product ratio between substitution at C3 and C5.
Table 3: Regioselectivity in Electrophilic Aromatic Substitution
| Position | Activating/Deactivating Influence | Steric Hindrance | Predicted Reactivity |
| C3 | Activated by -F (ortho) and -OBn (ortho) | Moderate (adjacent to -F and -OBn) | Highly Favorable |
| C5 | Activated by -F (para) and -OBn (ortho) | Lower | Highly Favorable |
| C6 | Activated by -OH (ortho) | Lower | Favorable |
Role of Fluorine in Directing Reactivity and Positional Selectivity
The presence of a fluorine atom at the ortho-position to the hydroxyl group in this compound significantly influences the molecule's reactivity and the positional selectivity of its reactions, particularly in electrophilic aromatic substitutions. This influence stems from the dual electronic nature of fluorine as a substituent on an aromatic ring. Fluorine exhibits a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, while also possessing a lone pair of electrons that can be donated to the aromatic ring through a resonance effect (+R) libretexts.orgchemistrysteps.comlumenlearning.com.
In the specific case of this compound, the directing effects of the three substituents—hydroxyl (after deprotonation to a phenoxide), benzyloxy, and fluorine—must be considered. The hydroxyl/phenoxide group is a strongly activating ortho, para-director. The benzyloxy group is also an activating ortho, para-director. The fluorine atom, as discussed, is a deactivating ortho, para-director. The positions ortho and para to the strongly activating hydroxyl/phenoxide group will be the most nucleophilic. The fluorine at position 2 will direct incoming electrophiles to its para position (position 5) and its ortho position (position 3). The benzyloxy group at position 4 will direct to its ortho positions (positions 3 and 5). Therefore, positions 3 and 5 are electronically activated for electrophilic substitution.
Interestingly, among the halogens, fluorine is the most electronegative, yet it is the least deactivating masterorganicchemistry.com. This can be attributed to the better overlap between the 2p orbital of fluorine and the 2p orbital of carbon in the aromatic ring, which enhances the resonance effect compared to other halogens masterorganicchemistry.com.
The following table illustrates the typical regioselectivity observed in the nitration of fluorobenzene, highlighting the strong preference for para substitution.
| Product | Percentage (%) |
|---|---|
| ortho-Nitrofluorobenzene | 13 |
| meta-Nitrofluorobenzene | 1 |
| para-Nitrofluorobenzene | 86 |
Mechanistic Aspects of Intramolecular Cyclization and Rearrangement Reactions
The structural arrangement of this compound, with functional groups in proximity on the aromatic ring, provides a template for various intramolecular cyclization and rearrangement reactions. The mechanistic pathways of these transformations are often intricate, involving the interplay of the electronic properties of the substituents and the reaction conditions.
Intramolecular Cyclization:
A plausible pathway for intramolecular cyclization of derivatives of this compound can be initiated by the activation of a side chain, followed by nucleophilic attack from the phenolic oxygen. For instance, if a suitable electrophilic center is introduced on the benzyloxy group or an appended side chain, an intramolecular SNAr-type reaction can occur. The phenoxide, being a potent nucleophile, can attack an electron-deficient carbon, leading to the formation of a new heterocyclic ring.
Drawing an analogy from the oxidative cyclization of other phenol derivatives, a proposed mechanism for the cyclization of a suitably functionalized this compound derivative is depicted below nih.gov. This type of reaction often proceeds through the formation of a phenoxenium ion or a related reactive intermediate, which is then trapped intramolecularly by a nucleophile.
A plausible mechanism for an oxidative intramolecular cyclization at the ortho-position of a phenol derivative involves the following steps nih.gov:
Reaction of the phenolic hydroxyl group with an oxidizing agent, such as a hypervalent iodine reagent (e.g., PIDA - phenyliodine diacetate), to form an intermediate.
Nucleophilic attack from a side-chain onto the ortho-position of the phenol ring.
Subsequent rearomatization to yield the cyclized product.
Rearrangement Reactions:
Phenolic systems can undergo various rearrangement reactions, often under acidic or thermal conditions. The Fries rearrangement, for example, involves the migration of an acyl group from a phenolic ester to the aromatic ring, yielding a hydroxy aryl ketone wikipedia.org. While this compound itself would first need to be acylated, this reaction highlights the potential for acyl group migration to the available ortho or para positions. The reaction is catalyzed by Lewis acids and the regioselectivity can be influenced by temperature and solvent wikipedia.org.
Another relevant transformation is the Claisen rearrangement, a sigmatropic rearrangement of an allyl aryl ether. If the benzyloxy group in this compound were replaced by an allyloxy group, a nih.govnih.gov-sigmatropic rearrangement could occur upon heating, leading to the migration of the allyl group to the ortho position of the phenol.
The photo-Fries rearrangement is a photochemical variant that proceeds through a radical mechanism and can also lead to ortho and para products wikipedia.org. The presence of the fluorine atom could influence the stability of the intermediates in these rearrangements, potentially affecting the reaction rates and product distributions.
Coordination Chemistry and Ligand Properties of Benzyloxy-fluorophenol Derivatives
Derivatives of this compound, particularly those incorporating additional donor atoms, can act as versatile ligands in coordination chemistry. The phenolic oxygen, after deprotonation, is a hard donor atom that readily coordinates to a wide range of metal ions. The presence of the fluorine atom and the benzyloxy group can modulate the electronic and steric properties of the resulting metal complexes.
The incorporation of fluorine into a ligand can lead to significant changes in the physicochemical and biological properties of the corresponding metal complex nih.gov. Fluorinated ligands can influence the redox properties of the metal center and enhance the lipophilicity of the complex, which can be advantageous for catalytic applications or the design of metallodrugs nih.gov.
For instance, Schiff base ligands derived from the condensation of this compound with various amines can form stable complexes with transition metals. The resulting complexes would feature a {M(O,N)} coordination core. The electron-withdrawing nature of the fluorine atom would be expected to increase the acidity of the phenolic proton, facilitating deprotonation and complex formation. Furthermore, the fluorine substituent can influence the Lewis acidity of the metal center in the complex, which in turn can affect its catalytic activity.
The table below summarizes the potential coordination sites and expected properties of metal complexes with ligands derived from this compound.
| Potential Donor Atoms | Typical Metal Ions | Influence of Fluorine | Potential Applications |
|---|---|---|---|
| Phenolic Oxygen (O-) | Transition metals (e.g., Cu(II), Ni(II), Co(II)), Lanthanides | Increases acidity of phenolic proton, modifies Lewis acidity of the metal center. | Catalysis, magnetic materials, luminescent probes. |
| Imino Nitrogen (in Schiff bases) | Transition metals (e.g., Zn(II), Cd(II)) | Modulates redox potential of the metal complex. | Bioinorganic chemistry, sensors. |
| Etheric Oxygen (benzyloxy) | Hard Lewis acidic metals (less common) | Steric hindrance, potential for weak coordination. | Supramolecular chemistry. |
The bulky benzyloxy group can provide steric hindrance around the metal center, which can influence the coordination geometry and the stability of the complex. This steric bulk can also create a hydrophobic pocket, which might be exploited for host-guest chemistry or to protect the metal center from the environment.
Spectroscopic Characterization and Structural Elucidation of 4 Benzyloxy 2 Fluorophenol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a detailed map of the molecular framework and electronic environment can be constructed.
The ¹H NMR spectrum of 4-(Benzyloxy)-2-fluorophenol provides information on the number, environment, and connectivity of protons in the molecule. Experimental data obtained in deuterated chloroform (CDCl₃) reveals distinct signals for the aromatic protons on both the fluorophenol and benzyl (B1604629) rings, the benzylic methylene protons, and the phenolic hydroxyl proton. nih.gov
The benzylic protons (O-CH₂ -Ph) appear as a characteristic singlet at approximately 4.99 ppm. nih.gov The five protons of the benzyl group's phenyl ring resonate in the aromatic region, typically between 7.31 and 7.42 ppm, appearing as a multiplet. nih.gov
The protons on the 2-fluorophenol (B130384) ring exhibit more complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The proton at position 3 (ortho to both F and OH) appears as a doublet of doublets, the proton at position 5 (meta to F and ortho to the benzyloxy group) shows as a doublet, and the proton at position 6 (ortho to the benzyloxy group and meta to F) resonates as a triplet. nih.gov The phenolic hydroxyl proton (OH ) is observed as a broad singlet at 4.87 ppm, the chemical shift of which can be concentration and temperature-dependent. nih.gov
Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃ nih.gov
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| 7.42-7.37 | m | - | 4H, Aromatic (Benzyl) |
| 7.34-7.31 | s | - | 1H, Aromatic (Benzyl) |
| 6.92 | t | 9.0 | 1H, Aromatic H-6 (Phenol) |
| 6.76 | dd | 12.0, 2.5 | 1H, Aromatic H-3 (Phenol) |
| 6.67 | d | 9.0 | 1H, Aromatic H-5 (Phenol) |
| 4.99 | s | - | 2H, -OCH₂- |
Abbreviations: s = singlet, d = doublet, t = triplet, dd = doublet of doublets, m = multiplet, brs = broad singlet.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In the proton-decoupled spectrum of this compound, each unique carbon atom gives a distinct signal. The chemical shifts are influenced by the electronegativity of neighboring atoms (O, F) and the aromatic system.
The spectrum shows fifteen distinct carbon signals. nih.gov The benzylic carbon (-OC H₂-) is found at approximately 70.8 ppm. nih.gov The carbons of the benzyl ring appear in the range of 127.4 to 136.6 ppm. nih.gov The carbons of the fluorophenol ring are significantly affected by the substituents. The carbon bearing the fluorine atom (C-2) and the carbon bearing the hydroxyl group (C-1) are subject to large coupling constants with fluorine (¹JCF, ²JCF), which can sometimes be observed in the spectrum. The signals for the fluorophenol ring carbons appear between 103.3 and 152.6 ppm. nih.gov The wide range of chemical shifts for the aromatic carbons reflects the varied electronic environments created by the fluorine, hydroxyl, and benzyloxy substituents. nih.gov
Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃ nih.gov
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 152.6, 152.5, 151.8, 149.9 | Aromatic C (Phenol Ring) |
| 137.6, 137.4, 136.6 | Aromatic C (Benzyl & Phenol (B47542) Rings) |
| 128.5, 128.0, 127.4 | Aromatic C (Benzyl Ring) |
| 117.2, 110.9, 103.4, 103.3 | Aromatic C (Phenol Ring) |
¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. The chemical shift of the fluorine nucleus is very sensitive to its electronic environment. For aryl fluorides, the chemical shift typically appears in a range of +80 to +170 ppm relative to CFCl₃.
While one-dimensional NMR provides fundamental structural information, advanced 2D NMR techniques would be employed for definitive assignment of all signals.
DEPT (Distortionless Enhancement by Polarization Transfer): A DEPT-135 experiment would distinguish between different types of carbon atoms. Methylene (CH₂) carbons, like the benzylic -OCH₂-, would appear as negative peaks, while methine (CH) and methyl (CH₃) carbons would show as positive peaks. Quaternary carbons would be absent. libretexts.orglibretexts.org This would confirm the assignment of the signal at 70.8 ppm to the CH₂ group and help differentiate the CH carbons from the quaternary carbons in the aromatic regions.
2D NMR (COSY, HSQC, HMBC):
COSY (Correlation Spectroscopy) would show correlations between coupled protons, helping to trace the connectivity within the benzyl and fluorophenol spin systems.
HSQC (Heteronuclear Single Quantum Coherence) would establish one-bond correlations between protons and the carbons they are directly attached to, allowing for unambiguous assignment of the protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal correlations between protons and carbons over two or three bonds. This would be crucial for connecting the benzyloxy group to the fluorophenol ring (e.g., correlation from the -OCH₂- protons to the C-4 carbon of the phenol ring) and for assigning the quaternary carbons.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display several characteristic absorption bands corresponding to its functional groups.
O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ for the phenolic hydroxyl group.
Aromatic C-H Stretch: Sharp peaks typically appear just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹).
Aliphatic C-H Stretch: Absorptions for the methylene (-CH₂-) group are expected just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).
C=C Aromatic Stretch: Several medium to strong bands are expected in the 1450-1600 cm⁻¹ region, characteristic of the two aromatic rings.
C-O Stretch: The spectrum should show strong C-O stretching bands. The aryl-alkyl ether (Ar-O-CH₂) stretch is typically found around 1250 cm⁻¹, while the phenol (Ar-O-H) stretch appears around 1200 cm⁻¹.
C-F Stretch: A strong absorption band corresponding to the C-F bond stretch is expected in the 1100-1300 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₃H₁₁FO₂), the molecular weight is 218.22 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z = 218. A prominent fragmentation pathway would involve the cleavage of the benzylic C-O bond. This would lead to a very stable benzyl cation or tropylium ion at m/z = 91, which is often the base peak for benzyl ethers. The other fragment would be the 2-fluorophenoxy radical, leading to an ion at m/z = 127 upon loss of a hydrogen atom from the molecular ion. Further fragmentation of the aromatic rings could also be observed.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight of thermally labile and polar molecules like this compound. unh.edu In ESI-MS, a solution of the analyte is passed through a high-voltage capillary, generating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that are then analyzed by the mass spectrometer. nih.gov
For this compound (molar mass: 218.21 g/mol ), analysis via ESI-MS is typically conducted in both positive and negative ion modes to gather comprehensive data.
Negative Ion Mode: Due to the acidic nature of the phenolic hydroxyl group, this compound readily deprotonates. In negative ion mode, the most prominent ion observed is the deprotonated molecule, [M-H]⁻, at a mass-to-charge ratio (m/z) of approximately 217.2. This mode is often highly sensitive for phenolic compounds.
Positive Ion Mode: In positive ion mode, protonation can occur, leading to the formation of the [M+H]⁺ ion at an m/z of approximately 219.2. Adducts with cations present in the solvent, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), may also be observed, providing further confirmation of the molecular weight.
The choice of solvent and additives, such as formic acid or ammonia, can be optimized to enhance the ionization efficiency in the desired mode. unh.edu The resulting mass spectrum provides a clear indication of the molecular weight of the parent compound and can reveal the presence of related impurities or degradation products.
| Ion Mode | Predicted Ion | Theoretical m/z |
| Negative | [M-H]⁻ | 217.0721 |
| Positive | [M+H]⁺ | 219.0867 |
| Positive | [M+Na]⁺ | 241.0686 |
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High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical tool that measures the mass-to-charge ratio of an ion with very high accuracy, typically to within a few parts per million (ppm). nih.govreading.ac.uk This precision allows for the unambiguous determination of the elemental formula of a compound, distinguishing it from other molecules with the same nominal mass (isobars). reading.ac.ukresearchgate.net Techniques like time-of-flight (TOF) or Orbitrap mass analyzers are commonly employed for HRMS. thermofisher.com
For this compound, with the chemical formula C₁₃H₁₁FO₂, the theoretical monoisotopic mass of the neutral molecule is 218.0743. HRMS analysis would aim to measure the mass of an ion, such as the deprotonated molecule [M-H]⁻, and compare it to the calculated exact mass.
The exact mass of the [M-H]⁻ ion is calculated as follows: (13 * 12.000000) + (10 * 1.007825) + (1 * 18.998403) + (2 * 15.994915) = 217.0671
An experimental HRMS measurement yielding a mass very close to 217.0671 would confirm the elemental composition of C₁₃H₁₀FO₂⁻, thereby validating the identity of the compound with high confidence. nih.gov This high level of certainty is critical in synthetic chemistry and metabolite identification.
| Parameter | Value |
| Chemical Formula | C₁₃H₁₁FO₂ |
| Theoretical Monoisotopic Mass (Neutral) | 218.0743 u |
| Theoretical Exact Mass of [M-H]⁻ Ion | 217.0671 u |
| Theoretical Exact Mass of [M+H]⁺ Ion | 219.0815 u |
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Advanced Spectroscopic Techniques for Conformational and Electronic Structure Analysis
Microwave Spectroscopy for Rotational Constants and Conformations
Microwave spectroscopy is a high-resolution technique that probes the transitions between quantized rotational energy levels of molecules in the gas phase. libretexts.org By measuring the frequencies of these transitions, highly precise values for the molecule's moments of inertia can be determined. From these moments of inertia, it is possible to derive rotational constants (A, B, C) and, subsequently, detailed information about the molecular geometry, including bond lengths and angles. tanta.edu.egtanta.edu.eg
For a more complex and flexible molecule like this compound, the presence of the benzyloxy group introduces additional rotational freedom (torsional angles) around the C-O-C bonds. This would result in a more complex microwave spectrum, potentially showing distinct sets of rotational transitions for different stable conformers. Theoretical calculations would be essential to predict the geometries and rotational constants of these conformers, which would then be compared with the experimental spectrum to identify the specific conformations present in the gas phase.
Illustrative Data for a Related Compound: 4-Fluorophenol
| Spectroscopic Constant | Experimental Value furman.edu |
|---|---|
| Rotational Constant A | 5625.610(36) MHz |
| Rotational Constant B | 1454.67600(30) MHz |
| Rotational Constant C | 1155.99820(49) MHz |
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Electronic Absorption Spectroscopy for Electronic Transitions
Electronic absorption spectroscopy, typically using ultraviolet-visible (UV-Vis) light, provides information about the electronic transitions within a molecule. ias.ac.in The absorption of photons promotes electrons from lower-energy molecular orbitals (like the highest occupied molecular orbital, HOMO) to higher-energy orbitals (like the lowest unoccupied molecular orbital, LUMO). The wavelengths of maximum absorption (λmax) and the intensity of these absorptions are characteristic of the molecule's chromophores.
The structure of this compound contains two main chromophoric systems: the substituted phenol ring and the benzyl group. These aromatic systems give rise to characteristic π → π* electronic transitions. mdpi.com The UV-Vis spectrum is expected to show strong absorption bands in the ultraviolet region, typically between 250 and 300 nm, analogous to other substituted phenols. ias.ac.in
The position and intensity of these absorption bands can be influenced by the solvent environment, a phenomenon known as solvatochromism. uctm.edu Polar solvents may interact with the molecule's ground and excited states differently than non-polar solvents, leading to shifts in the λmax values. For phenolic compounds, hydrogen-bonding interactions with protic solvents can be particularly significant. uctm.edu Theoretical methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to calculate and predict the electronic transitions, aiding in the interpretation of the experimental spectrum. mdpi.com
| Transition Type | Expected λmax Region | Chromophore |
| π → π | ~270-290 nm | Substituted Phenol Ring |
| π → π | ~250-270 nm | Benzyl Ring |
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Elemental Analysis (EA) for Purity and Composition Verification
Elemental Analysis (EA) is a fundamental analytical technique used to determine the mass percentages of the constituent elements (primarily carbon, hydrogen, nitrogen, and sulfur) in a sample. For halogen-containing compounds, specialized methods are used for fluorine determination. The experimental results are compared against the theoretically calculated elemental composition based on the compound's chemical formula. A close agreement between the experimental and theoretical values serves as a crucial verification of the sample's purity and empirical formula.
For this compound (C₁₃H₁₁FO₂), the theoretical elemental composition is calculated based on the atomic masses of its constituent elements.
Theoretical Elemental Composition of C₁₃H₁₁FO₂
| Element | Symbol | Atomic Mass (u) | Number of Atoms | Total Mass | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 13 | 156.143 | 71.55 |
| Hydrogen | H | 1.008 | 11 | 11.088 | 5.08 |
| Fluorine | F | 18.998 | 1 | 18.998 | 8.71 |
| Oxygen | O | 15.999 | 2 | 31.998 | 14.66 |
| Total | | | | 218.227 | 100.00 |
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In a typical EA report, the experimentally determined percentages for C and H would be expected to be within ±0.4% of the theoretical values to confirm that the sample is of high purity. This technique is indispensable for characterizing newly synthesized compounds.
Computational Chemistry and Theoretical Studies of 4 Benzyloxy 2 Fluorophenol Systems
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and geometric properties of molecules.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.net Calculations, often employing basis sets like 6-311+G(d,p) with the B3LYP functional, are used to optimize the molecular geometry to its lowest energy state. researchgate.netresearchgate.netkarazin.ua This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles. upb.ro
Below is a table of predicted geometric parameters for 4-(Benzyloxy)-2-fluorophenol based on DFT calculations performed on analogous structures. upb.ronih.gov
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C-F | 1.36 |
| C-O (Phenolic) | 1.37 |
| C-O (Ether) | 1.38 |
| O-C (Methylene) | 1.44 |
| Bond Angles (°) ** | |
| C-C-F | 119.5 |
| C-C-O (Phenolic) | 121.0 |
| C-O-C (Ether) | 118.0 |
| Dihedral Angles (°) ** | |
| C-C-O-C (Ether Linkage) | ~175 |
Note: These values are illustrative and derived from DFT studies on structurally related molecules.
Conformational analysis is crucial for understanding the flexibility of a molecule and identifying its most stable three-dimensional arrangements. This is achieved by mapping the potential energy surface (PES) as a function of key dihedral angles. weizmann.ac.ilaps.org For this compound, the most significant conformational flexibility arises from the rotation around the single bonds in the benzyloxy group, specifically the C(aryl)-O-CH₂-C(benzyl) linkage.
The PES is constructed by systematically rotating these bonds and calculating the energy at each step. researchgate.net The resulting map reveals low-energy regions corresponding to stable conformers (energy minima) and the energy barriers (transition states) that separate them. weizmann.ac.il In related molecules, the lowest energy conformations are often characterized by specific dihedral angles that minimize steric hindrance and optimize electronic interactions. nih.gov For example, studies on other benzyloxy derivatives show that the molecule is typically non-planar, with significant dihedral angles between the aromatic ring systems. nih.govnih.gov The character of the molecular energy landscape can be significantly altered by conformational constraints. weizmann.ac.ilaps.org
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. libretexts.orgyoutube.com The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. libretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. upb.roimist.ma A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. upb.ro In DFT studies of similar aromatic compounds, the HOMO-LUMO gap is a frequently calculated parameter to assess stability. nih.govnih.gov For substituted phenols, the presence of electron-donating (like benzyloxy) and electron-withdrawing (like fluorine) groups influences the energy levels of these frontier orbitals. imist.marsc.org The HOMO is typically localized on the electron-rich phenol (B47542) ring, while the LUMO distribution is influenced by the substituents.
The table below presents typical FMO energy values based on studies of related phenolic and benzyloxy compounds. nih.govnih.govimist.ma
| Parameter | Predicted Value (eV) |
| HOMO Energy | -6.0 to -6.5 |
| LUMO Energy | -1.5 to -2.0 |
| HOMO-LUMO Gap (ΔE) | 4.0 to 4.5 |
Note: These values are illustrative and derived from DFT studies on structurally related molecules.
Molecular Modeling and Simulation
While quantum calculations focus on static, minimum-energy structures, molecular modeling and simulation techniques explore the dynamic behavior of molecules over time.
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While specific MD studies on this compound are not widely documented, the methodology would be well-suited to explore its conformational flexibility in different environments, such as in a solvent.
An MD simulation would track the trajectories of all atoms in the molecule by solving Newton's equations of motion. This would provide a detailed picture of how the molecule rotates, vibrates, and translates. The primary application for this compound would be to observe the dynamic range of motion around its rotatable bonds and the transitions between different stable conformations identified in the potential energy surface analysis. nih.gov This provides insight into the molecule's flexibility and the average conformations it adopts at a given temperature.
Computational methods are pivotal in the rational design of new molecules and the elucidation of chemical reaction mechanisms.
Molecular Structures: Computational design can be used to create novel derivatives of this compound with tailored properties. rsc.org By systematically modifying the parent structure in silico—for example, by adding or changing substituent groups on the aromatic rings—researchers can predict how these changes affect properties like electronic structure, reactivity, or receptor binding affinity. nih.govresearchgate.netnih.gov This computational screening allows for the prioritization of promising candidates for chemical synthesis, saving significant time and resources. hokudai.ac.jp
Reaction Pathways: Theoretical calculations are essential for mapping the reaction pathways of chemical transformations involving this compound. By calculating the potential energy surface for a proposed reaction, chemists can identify the minimum energy path from reactants to products. researchgate.net This involves locating and characterizing the energies of all intermediates and, crucially, the transition states that connect them. researchgate.net Such studies provide a detailed, step-by-step mechanism of the reaction and can predict reaction rates and outcomes, as demonstrated in studies on the nitration pathways of other phenols. researchgate.netrsc.org
Quantitative Structure-Property Relationships (QSPR) and Predictive Modeling
Quantitative Structure-Property Relationship (QSPR) models are theoretical constructs that aim to correlate the structural or property-based descriptors of a compound with a specific property of interest, such as chemical reactivity or biological activity. These models are fundamental in computational chemistry for predicting the behavior of new or untested molecules.
Analysis of Topological and Electronic Descriptors
Topological Descriptors: These are numerical values derived from the molecular graph of a compound, representing its size, shape, and branching. For this compound, relevant topological indices would include:
Wiener Index (W): Relates to the sum of distances between all pairs of atoms in the molecule, indicating its compactness.
Randić Index (χ): Based on the connectivity of atoms, this index reflects the degree of branching in the molecule.
Szeged Index (Sz): An extension of the Wiener index, it is particularly useful for cyclic systems like the aromatic rings in this compound.
Electronic Descriptors: These descriptors are derived from the electronic structure of the molecule and are crucial for predicting its reactivity. Key electronic descriptors for this compound would be:
Highest Occupied Molecular Orbital (HOMO) Energy: Indicates the molecule's ability to donate electrons. A higher HOMO energy suggests greater reactivity towards electrophiles.
Lowest Unoccupied Molecular Orbital (LUMO) Energy: Represents the molecule's ability to accept electrons. A lower LUMO energy points to greater reactivity towards nucleophiles.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability. A smaller gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP): A 3D map of the electronic density, the MEP identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the hydroxyl group and the oxygen of the benzyloxy group would be electron-rich sites, while the aromatic protons would be electron-poor.
Below is a table of hypothetical, yet representative, calculated descriptor values for this compound, based on computational data for structurally similar compounds like 2-fluorophenol (B130384) and other substituted phenols.
| Descriptor Type | Descriptor | Hypothetical Value | Significance |
|---|---|---|---|
| Topological | Wiener Index (W) | 1250 | Molecular Compactness |
| Randić Index (χ) | 7.85 | Molecular Branching | |
| Szeged Index (Sz) | 1850 | Topological Distances in Cyclic System | |
| Electronic | HOMO Energy | -5.8 eV | Electron Donating Ability |
| LUMO Energy | -0.9 eV | Electron Accepting Ability | |
| HOMO-LUMO Gap | 4.9 eV | Chemical Stability/Reactivity | |
| Dipole Moment (µ) | 2.1 D | Molecular Polarity |
Development of Predictive Models for Chemical Reactivity and Selectivity
Predictive models for the chemical reactivity and selectivity of this compound can be developed using the descriptors mentioned above. These models are typically built using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms.
An example of a hypothetical MLR equation to predict the reactivity (log k) of a reaction involving the phenolic hydroxyl group could be:
log k = β₀ + β₁ (HOMO Energy) + β₂ (Dipole Moment) + β₃ (χ) + ε
In this equation:
k is the reaction rate constant.
β₀, β₁, β₂, and β₃ are regression coefficients determined from a training set of molecules.
ε is the error term.
Such a model would allow for the prediction of how changes in the electronic and structural properties of similar molecules would affect their reactivity. For this compound, these models could predict the regioselectivity of electrophilic aromatic substitution or the nucleophilicity of the phenoxide ion in O-alkylation reactions. The fluorine atom at the ortho position is expected to influence the electronic distribution and steric accessibility of the hydroxyl group, which would be captured by these predictive models.
Theoretical Reaction Pathway and Transition State Analysis
Theoretical analysis of reaction pathways provides valuable insights into the mechanism of a chemical reaction, including the identification of intermediates and transition states. A key reaction involving this compound is its formation via Williamson ether synthesis.
The synthesis of this compound can be modeled by the reaction of 2-fluorophenol with benzyl (B1604629) bromide in the presence of a base. The reaction proceeds through a nucleophilic substitution (Sₙ2) mechanism.
Reaction Pathway:
Deprotonation: The base removes the acidic proton from the hydroxyl group of 2-fluorophenol, forming the 2-fluorophenoxide anion. This anion is a potent nucleophile.
2-F-C₆H₄OH + Base → 2-F-C₆H₄O⁻ + Base-H⁺
Nucleophilic Attack: The 2-fluorophenoxide anion attacks the electrophilic benzylic carbon of benzyl bromide. This occurs in a concerted step where the C-O bond is formed as the C-Br bond is broken.
2-F-C₆H₄O⁻ + C₆H₅CH₂Br → [2-F-C₆H₄O···CH₂(C₆H₅)···Br]⁻ (Transition State) → this compound + Br⁻
Transition State Analysis:
The transition state of the Sₙ2 reaction is a critical point on the potential energy surface. Computational modeling, typically using Density Functional Theory (DFT), can be employed to determine the geometry and energy of this transition state.
For the O-benzylation of 2-fluorophenoxide, the transition state would feature:
A partially formed C-O bond between the phenoxide oxygen and the benzylic carbon.
A partially broken C-Br bond.
A trigonal bipyramidal geometry around the benzylic carbon, with the incoming nucleophile and the leaving group in apical positions.
The energy of the transition state determines the activation energy (Eₐ) of the reaction, which is a key factor in the reaction rate.
Below is a table summarizing hypothetical, yet plausible, energetic data for the Williamson ether synthesis of this compound, derived from DFT calculations on similar phenolic O-alkylation reactions.
| Reaction Step | Species | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| Reactants | 2-Fluorophenoxide + Benzyl Bromide | 0.0 | Initial state |
| Transition State | +18.5 | Activation Energy Barrier | |
| Products | This compound + Br⁻ | -25.0 | Overall Reaction Enthalpy |
This theoretical analysis provides a detailed picture of the reaction mechanism at the molecular level, which is essential for understanding and optimizing the synthesis of this compound.
Applications in Advanced Organic Synthesis
As a Versatile Building Block in Complex Molecule Synthesis
In the field of organic synthesis, a "building block" is a molecular fragment that can be readily incorporated into a larger, more complex structure. The utility of 4-(Benzyloxy)-2-fluorophenol as a versatile building block stems from its pre-installed functionality and the orthogonal nature of its reactive sites. The benzyloxy group serves as a robust protecting group for the phenol (B47542), allowing chemists to perform reactions on other parts of the molecule without affecting the hydroxyl group. This protecting group can then be removed under specific conditions, typically catalytic hydrogenation, to unmask the phenol for further functionalization. This strategic protection is fundamental in the multi-step total synthesis of complex natural products and bioactive molecules. nih.govresearchgate.net A related compound, 4-(Benzyloxy)-2-(?,?,?-D3)methylphenol, has been explicitly identified as a building block for the synthesis of labeled α-Tocopherol, demonstrating the utility of this molecular scaffold. researchgate.net
Precursor for Advanced Fluorinated Aromatics and Phenols
This compound is an important precursor for the synthesis of more complex, substituted fluorinated aromatic compounds. The presence of the fluorine atom on the aromatic ring significantly alters the electronic properties of the molecule, influencing its reactivity and the biological properties of its derivatives. After deprotection of the benzyl (B1604629) ether, the resulting 2-fluoro-4-hydroxyphenyl core can be used in a variety of coupling reactions or further functionalization. This underlying structure is a key component in various bioactive compounds. For instance, the synthesis of potent antifungal agents, such as 2-(benzofuran-2-yl)-N-(2-fluoro-4-hydroxyphenyl)acetamide, relies on the availability of the 4-amino-3-fluorophenol (B140874) intermediate, which is structurally related to the phenol derived from this compound. nih.gov Similarly, the preparation of 2-fluoro-4-hydroxybenzaldehyde, another valuable synthetic intermediate, is achieved by protecting the hydroxyl group of a fluorophenol before introducing the aldehyde functionality. google.com This highlights the critical role of protected fluorophenols like this compound in providing controlled, stepwise access to advanced, multi-functionalized aromatic systems.
Intermediates in the Synthesis of Radiopharmaceuticals for Imaging Modalities
Perhaps the most well-documented application of the 4-(benzyloxy)phenyl scaffold is in the synthesis of radiopharmaceuticals for Positron Emission Tomography (PET) imaging. PET is a powerful non-invasive imaging technique that utilizes molecules labeled with positron-emitting radionuclides, such as fluorine-18 (B77423) ([18F]). mdpi.comcore.ac.ukhelsinki.fi The compound 4-[18F]fluorophenol is a highly versatile synthon for creating more complex radiotracers. mdpi.comnih.gov
The synthesis of no-carrier-added (n.c.a.) 4-[18F]fluorophenol often starts from a precursor like 4-benzyloxyphenyl-(2-thienyl)iodonium bromide. mdpi.comnih.gov In this process, the benzyloxy group acts as an essential protecting group. The aromatic ring is first labeled with [18F]fluoride via a nucleophilic substitution reaction, and the benzyl group is subsequently cleaved to yield the final 4-[18F]fluorophenol. mdpi.comnih.gov This two-step approach is necessary because the harsh conditions of the radiofluorination step would not be compatible with a free phenolic hydroxyl group. The use of this compound would follow a similar strategy to produce 2,4-difluoro-[18F]-phenol or other specifically labeled tracers for PET.
| Step | Precursor | Reaction | Intermediate/Product | Typical Yield | Reference |
|---|---|---|---|---|---|
| 1. Radiofluorination | 4-Benzyloxyphenyl-(2-thienyl)iodonium bromide | Nucleophilic substitution with [18F]fluoride | 4-(Benzyloxy)-[18F]fluorobenzene | Not specified | mdpi.com |
| 2. Deprotection | 4-(Benzyloxy)-[18F]fluorobenzene | Catalytic hydrogenation or other debenzylation method | 4-[18F]Fluorophenol | 34-36% (overall) | mdpi.comnih.gov |
Synthesis of Advanced Materials and Agrochemicals
While fluorinated aromatic compounds are of significant interest in the fields of advanced materials (e.g., polymers) and agrochemicals, the specific use of this compound in these areas is not extensively documented in publicly available research. However, the structural motifs it contains are relevant. Fluorinated phenols are known precursors in the synthesis of high-performance polymers, where the fluorine atoms can impart desirable properties such as thermal stability and chemical resistance. nih.govmdpi.com For example, related vinylphenol derivatives have been used to create both thermoplastics and thermoset polymers. mdpi.com In agrochemistry, many successful herbicides and pesticides incorporate fluorinated aromatic rings. The synthesis of these complex molecules often relies on the availability of functionalized building blocks like fluorophenols. Therefore, this compound represents a potential, though not yet widely reported, starting material for the development of new compounds in these sectors.
Role in the General Synthesis of Complex Organic Molecules
The synthesis of complex organic molecules, particularly natural products and pharmaceuticals, is a significant challenge that requires precise control over chemical reactions across many steps. This is often referred to as total synthesis. udel.edu The use of building blocks with protecting groups, like this compound, is a central strategy in this field. It allows chemists to mask a reactive functional group (the phenol) while manipulating another part of the molecule.
For example, the synthesis of novel androgen receptor antagonists for prostate cancer treatment has been achieved using related 4-phenoxyphenol (B1666991) structures, which are built up from precursors like 4-fluoronitrobenzene and hydroquinone (B1673460). nih.gov Furthermore, the 2-hydroxy-4-benzyloxy scaffold is the core of chalcone (B49325) derivatives that have been designed and synthesized as potential multifunctional agents for treating Alzheimer's disease. nih.gov These examples underscore the importance of the benzyloxyphenol substructure in constructing complex, biologically active molecules. The presence of an additional fluorine atom in this compound provides a handle for chemists to create analogues with potentially improved pharmacokinetic or pharmacodynamic properties.
Development of New Synthetic Methodologies and Reagents Utilizing the Compound's Unique Features
The development of new synthetic reactions and reagents is crucial for advancing the field of organic chemistry. wiley-vch.dewarwick.ac.uk While this compound is a valuable substrate for many existing synthetic methodologies, its use as a foundational component for the development of entirely new reagents or reaction classes is not a prominent theme in the current scientific literature. Its utility lies more in its application within established, powerful synthetic strategies, such as protecting group chemistry, cross-coupling reactions, and nucleophilic aromatic substitution for radiolabeling. nih.gov The unique features of the compound—a protected phenol ortho to a fluorine atom—make it an ideal substrate for studying and optimizing these known transformations, particularly in the context of preparing complex fluorinated molecules and radiopharmaceuticals.
Future Research Directions and Emerging Trends
Sustainable and Green Synthesis Approaches for Benzyloxy-fluorophenols
The principles of green chemistry are increasingly influencing the development of synthetic routes to important chemical intermediates. chemijournal.comresearchgate.netprimescholars.com For benzyloxy-fluorophenols like 4-(Benzyloxy)-2-fluorophenol, future research is expected to focus on minimizing environmental impact and enhancing process efficiency. jddhs.com Key areas of investigation will likely include the use of renewable starting materials, the development of catalytic processes that avoid stoichiometric reagents, and the use of environmentally benign solvents. northeastern.eduresearchgate.netmdpi.comchemistryforsustainability.org
One promising avenue is the adaptation of methods for the green synthesis of functionalized phenols, such as the hydroxylation of arylboronic compounds. northeastern.eduresearchgate.net This approach offers mild reaction conditions and high efficiency, potentially providing a more sustainable alternative to traditional methods. northeastern.eduresearchgate.net Additionally, the use of biocatalysis and chemo-enzymatic cascade reactions, which often proceed under mild conditions and with high selectivity, represents a significant opportunity for the greener production of benzyloxy-fluorophenols. chemistryforsustainability.org The development of processes that reduce or eliminate the need for protecting groups, a common feature in the synthesis of polyfunctional molecules, will also be a critical goal.
| Green Synthesis Strategy | Potential Advantages for this compound Synthesis |
| Use of Renewable Feedstocks | Reduces reliance on petrochemical sources. |
| Catalytic Hydroxylation of Arylboronic Acids | Offers mild reaction conditions and high yields. northeastern.eduresearchgate.net |
| Biocatalysis | Enables highly selective transformations under environmentally friendly conditions. chemistryforsustainability.org |
| Solvent-Free or Green Solvent Reactions | Minimizes the use and disposal of hazardous organic solvents. jddhs.com |
Development of Novel Catalytic Systems for Efficient Functionalization
The selective functionalization of the this compound core is crucial for the synthesis of more complex molecules. Future research will undoubtedly focus on the development of novel catalytic systems that can achieve high chemo-, regio-, and stereoselectivity. Transition-metal catalysis, particularly with earth-abundant metals, is expected to play a pivotal role. nih.govrsc.org
A significant area of interest is the direct C–H bond functionalization of the phenolic ring. nih.gov This strategy avoids the need for pre-functionalized substrates, leading to more atom-economical and efficient synthetic routes. nih.govrsc.org For this compound, the development of catalysts that can selectively functionalize the positions ortho or meta to the existing substituents would be highly valuable. Copper-catalyzed C-H fluorination/functionalization sequences have shown promise for benzylic C-H cross-coupling and could be explored for the modification of the benzyloxy group. acs.org Furthermore, the design of recyclable homogeneous catalytic systems will be essential for improving the sustainability of these processes. rsc.org
| Catalytic Approach | Target Functionalization | Potential Benefits |
| Transition-Metal Catalyzed C-H Activation | Direct modification of the aromatic ring. nih.gov | Increased atom economy and reduced synthetic steps. nih.gov |
| Photoredox Catalysis | Mild and selective transformations. | Access to novel reactivity under visible light irradiation. |
| Recyclable Homogeneous Catalysis | Sustainable functionalization reactions. | Reduced catalyst waste and cost. rsc.org |
Exploration of Unprecedented Reactivity Patterns and Transformations
While the fundamental reactivity of phenols is well-established, the interplay of the benzyloxy and fluoro substituents in this compound may give rise to novel and unexpected chemical transformations. Future research will likely explore this unique reactivity to develop innovative synthetic methodologies. For instance, the fluorine atom can influence the electronic properties of the aromatic ring, potentially enabling regioselective electrophilic or nucleophilic aromatic substitution reactions that are not observed in non-fluorinated analogues. nih.gov
The benzyloxy group, while often employed as a protecting group, can also participate in reactions. For example, catalytic systems could be developed to achieve selective cleavage or rearrangement of the benzyl (B1604629) ether under specific conditions, providing a pathway to further functionalization. The exploration of radical aromatic substitution reactions, potentially initiated by photoredox catalysis, could also uncover new avenues for the derivatization of this compound. nih.gov
Application of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring
A deeper understanding of reaction mechanisms and kinetics is essential for process optimization and the development of robust synthetic protocols. The application of advanced in-situ spectroscopic techniques for real-time reaction monitoring is a growing trend in chemical synthesis. rsc.orgshimadzu.comamericanpharmaceuticalreview.com For reactions involving this compound, techniques such as FlowNMR, FTIR, and Raman spectroscopy can provide valuable insights into the formation of intermediates, the consumption of reactants, and the formation of products in real-time. rsc.orgamericanpharmaceuticalreview.comyoutube.com
This real-time data is a cornerstone of Process Analytical Technology (PAT), which aims to ensure final product quality through in-process measurements. mt.comresearchgate.netamericanpharmaceuticalreview.com By monitoring critical process parameters, it becomes possible to optimize reaction conditions, improve yields, and minimize the formation of byproducts. youtube.com For instance, in fluorination reactions, real-time monitoring can be crucial for controlling the reaction and ensuring safety. rsc.orgitri.org.tw
| Spectroscopic Technique | Information Gained | Impact on Synthesis of this compound Derivatives |
| FlowNMR Spectroscopy | Detailed structural information on reactants, intermediates, and products. rsc.org | Elucidation of complex reaction mechanisms. rsc.org |
| In-situ FTIR/Raman Spectroscopy | Real-time tracking of functional group transformations. americanpharmaceuticalreview.com | Optimization of reaction endpoints and prevention of side reactions. americanpharmaceuticalreview.com |
| Mass Spectrometry | Identification of reaction components and intermediates. shimadzu.com | Rapid screening of reaction conditions. |
Integration of Artificial Intelligence and Machine Learning in Synthesis Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis. beilstein-journals.orgnih.govresearchgate.net For a molecule like this compound, AI can be employed at various stages, from the initial design of synthetic routes to the optimization of reaction conditions. mdpi.comsemanticscholar.org ML models can be trained on large datasets of chemical reactions to predict the outcomes of new transformations, suggest optimal reagents and catalysts, and even propose entirely novel synthetic pathways. beilstein-journals.orgresearchgate.net
| AI/ML Application | Description | Potential Impact |
| Retrosynthesis Planning | AI algorithms propose synthetic routes to a target molecule. beilstein-journals.org | Discovery of novel and more efficient synthetic pathways. |
| Reaction Outcome Prediction | ML models predict the products and yields of chemical reactions. researchgate.net | Reduced number of failed experiments. |
| Reaction Condition Optimization | AI-driven platforms iteratively optimize reaction parameters. mdpi.comsemanticscholar.org | Faster development of high-yielding and selective reactions. |
| Predictive Reactivity Models | ML models predict the reactivity of different sites on a molecule. acs.orgmdpi.com | Rational design of selective functionalization strategies. |
Q & A
Q. Basic Research Focus :
- NMR : ¹⁹F NMR is critical for confirming fluorination at the 2-position, with chemical shifts typically between -110 to -120 ppm. Aromatic protons in the benzyloxy group appear as distinct doublets in ¹H NMR (δ 7.3–7.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS can distinguish isotopic patterns of fluorine (M+1 peak) and verify molecular ions (e.g., [M+H]+ for C₁₃H₁₁FO₂ at m/z 218.08) .
- IR : Strong absorbance at ~1250 cm⁻¹ (C-O-C stretching in benzyl ether) and ~3400 cm⁻¹ (-OH after deprotection) confirms structural integrity .
How does this compound modulate intracellular pathways in antimicrobial studies?
Advanced Research Focus :
In mycobacterial studies, 4-(Benzyloxy)phenol derivatives enhance phagosome-lysosome fusion via p53-mediated ROS production and Ca²⁺ signaling. This mechanism was validated using inhibitors:
- N-acetylcysteine (NAC) blocks ROS, reducing mycobactericidal activity by 60%.
- BAPTA-AM (Ca²⁺ chelator) inhibits phagosome maturation, confirming Ca²⁺'s role .
Methodologically, ROS can be quantified via DCFH-DA fluorescence, while intracellular Ca²⁺ is measured using Fura-2 AM ratiometric probes .
How should researchers address contradictory data in fluorinated phenol reactivity studies?
Advanced Research Focus :
Discrepancies in reactivity (e.g., unexpected para-substitution in electrophilic aromatic substitution) may arise from solvent polarity or competing resonance effects. For example:
- In polar aprotic solvents (DMF), the electron-withdrawing fluorine directs meta-substitution, but steric hindrance from the benzyloxy group can shift selectivity.
- Control experiments with deuterated analogs (e.g., D₂O exchange for -OH tracking) help isolate electronic vs. steric effects . Statistical tools like Grubbs’ test can identify outliers in replicate kinetic studies.
What are the key applications of this compound in medicinal chemistry?
Q. Basic Research Focus :
- Prodrug Synthesis : The benzyloxy group serves as a protecting group for phenolic -OH, enabling controlled release in acidic environments (e.g., tumor microenvironments) .
- Antimycobacterial Agents : Derivatives exhibit MIC values of 2–8 µg/mL against M. tuberculosis by disrupting redox balance .
- Fluorescent Probes : Boronic acid derivatives (e.g., 4-(benzyloxy)-2-fluorophenylboronic acid) bind diols for sugar sensing .
How can computational methods guide the design of this compound derivatives?
Q. Advanced Research Focus :
- QSAR Models : Predict logP and bioavailability using descriptors like molar refractivity and topological polar surface area (TPSA). For example, TPSA < 60 Ų improves blood-brain barrier penetration .
- Docking Studies : Molecular docking with COX-1 (PDB: 3N8X) identifies substituents enhancing binding affinity. Trifluoromethyl groups at the 4-position improve hydrophobic interactions .
What strategies mitigate instability of this compound during storage?
Q. Basic Research Focus :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
